Cas no 300834-33-7 (8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione
- 1H-Purine-2,6-dione, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dihydro-3-methyl-7-(2-phenylethyl)-
- 300834-33-7
-
- インチ: 1S/C19H20N6O2/c1-12-11-13(2)25(22-12)18-20-16-15(17(26)21-19(27)23(16)3)24(18)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,21,26,27)
- InChIKey: WQIRWIRPXCXBQI-UHFFFAOYSA-N
- SMILES: N1(CCC2=CC=CC=C2)C2=C(N(C)C(=O)NC2=O)N=C1N1C(C)=CC(C)=N1
計算された属性
- 精确分子量: 366.18042397g/mol
- 同位素质量: 366.18042397g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 632
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.8Ų
- XLogP3: 1.6
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 9.47±0.70(Predicted)
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0373-0863-2μmol |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
300834-33-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0373-0863-2mg |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
300834-33-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0373-0863-1mg |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
300834-33-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
Introduction to 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 300834-33-7)
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 300834-33-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the purine family and features a unique combination of functional groups that contribute to its biological activity. In this article, we will delve into the structure, synthesis, biological properties, and potential applications of this compound.
Structure and Synthesis
The molecular structure of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is characterized by a central purine core with several substituents. The 8-position is occupied by a 3,5-dimethylpyrazole ring, which imparts significant electronic and steric effects. The 3-position is substituted with a methyl group, while the 7-position is substituted with a 2-phenylethyl group. These functional groups collectively influence the compound's solubility, stability, and biological activity.
The synthesis of this compound typically involves a multi-step process. One common approach is to start with a suitable purine derivative and sequentially introduce the desired substituents through various chemical reactions. For example, the 8-position can be functionalized using a pyrazole coupling reaction, while the 7-position can be modified via an alkylation step. The final product is often purified using chromatographic techniques to ensure high purity and yield.
Biological Properties
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been extensively studied for its biological properties. One of its key features is its ability to act as a potent inhibitor of specific enzymes involved in various physiological processes. Recent research has shown that this compound exhibits significant activity against certain kinases and phosphodiesterases (PDEs), making it a promising candidate for the treatment of diseases such as cancer and cardiovascular disorders.
In particular, studies have demonstrated that 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can selectively inhibit PDE4 enzymes. PDE4 inhibitors are known for their anti-inflammatory effects and have been explored for the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The selectivity of this compound for PDE4 over other PDE isoforms reduces the risk of side effects associated with broader inhibition.
Potential Therapeutic Applications
The unique combination of structural features in 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione makes it an attractive candidate for various therapeutic applications. Its ability to inhibit specific enzymes involved in inflammation and cell signaling pathways suggests potential use in treating inflammatory diseases and cancer.
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in treating various conditions. Preliminary results have shown promising outcomes in preclinical models of COPD and asthma. Additionally, ongoing research is exploring its potential as an anti-cancer agent due to its ability to modulate key signaling pathways involved in tumor growth and metastasis.
Conclusion
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 300834-33-7) is a promising compound with significant potential in medicinal chemistry. Its unique structure and biological properties make it a valuable candidate for the development of novel therapeutics targeting inflammatory diseases and cancer. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic potential, it holds great promise for improving patient outcomes in various clinical settings.
300834-33-7 (8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) Related Products
- 1105223-58-2(N6-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine-4,6-diamine)
- 2228877-74-3(2-fluoro-1-2-(methylsulfanyl)phenylethan-1-ol)
- 1368392-56-6(5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine)
- 1898169-06-6(1-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine)
- 606139-20-2(2-Amino-4-fluorobenzylamine Dihydrochloride)
- 2171955-81-8(1-3-amino-3-(2-fluorophenyl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)
- 878386-22-2(3-Oxopiperazine-1-sulfonamide)
- 2172029-32-0(tert-butyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate)
- 901222-78-4(N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide)
- 2138235-01-3(1-(2,2-difluoroethyl)-4-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid)




